Product packaging for 2,2,6,6-d4-Morpholine(Cat. No.:)

2,2,6,6-d4-Morpholine

Cat. No.: B13419617
M. Wt: 91.14 g/mol
InChI Key: YNAVUWVOSKDBBP-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-d4-Morpholine is a stable isotope-labeled analog of morpholine where four hydrogen atoms have been replaced with deuterium at the 2 and 6 positions. With the CAS Registry Number 35530-94-0 and a molecular formula of C4H5D4NO, this compound has a molecular weight of 91.15 . It is supplied as a stable isotope for use in research and development . Deuterated compounds like this one are invaluable tools in scientific research. They are widely used as internal standards in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy due to their distinct spectral properties, aiding in accurate quantitative and metabolic studies . Furthermore, deuterated building blocks are crucial in the synthesis of more complex deuterated molecules for use in drug discovery and development, as the incorporation of deuterium can alter the pharmacokinetic and metabolic profiles of pharmaceutical compounds . As a fundamental chemical building block, this deuterated morpholine derivative holds significant value in the fields of analytical chemistry, medicinal chemistry, and pharmacology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions of 2-8°C in a refrigerator are recommended to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B13419617 2,2,6,6-d4-Morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO

Molecular Weight

91.14 g/mol

IUPAC Name

2,2,6,6-tetradeuteriomorpholine

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i3D2,4D2

InChI Key

YNAVUWVOSKDBBP-KHORGVISSA-N

Isomeric SMILES

[2H]C1(CNCC(O1)([2H])[2H])[2H]

Canonical SMILES

C1COCCN1

Origin of Product

United States

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique that involves the substitution of an atom in a molecule with one of its isotopes, which are variants of a particular element with the same number of protons but a different number of neutrons. studysmarter.co.uk This substitution creates a "labeled" compound that is chemically similar to its unlabeled counterpart but possesses a distinct mass. This difference in mass can be detected by various analytical techniques, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.com

The significance of isotopic labeling in chemical science is multifaceted:

Mechanistic Elucidation: By tracking the position of the isotopic label throughout a chemical reaction, chemists can gain detailed insights into the reaction's mechanism, identifying bond-breaking and bond-forming steps and characterizing transient intermediates. numberanalytics.com

Metabolic Pathway Tracing: In biochemistry and pharmacology, isotopically labeled compounds are invaluable for tracing the metabolic fate of molecules within a biological system. silantes.com This helps in understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME). musechem.com

Quantitative Analysis: Stable isotope-labeled compounds are widely used as internal standards in quantitative mass spectrometry. scioninstruments.com By adding a known amount of the labeled compound to a sample, researchers can accurately quantify the amount of the unlabeled analyte, correcting for variations in sample preparation and instrument response. scioninstruments.comnih.gov

Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium (B1214612) can slow down the rate of reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. nih.gov This phenomenon, known as the kinetic isotope effect, can be exploited to improve the metabolic stability of drugs, potentially leading to a longer duration of action and reduced dosage requirements. nih.govacs.org

Overview of Deuterated Heterocyclic Compounds in Advanced Chemical Investigations

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov The introduction of deuterium (B1214612) into these heterocyclic frameworks has opened up new avenues for research and development.

Deuterated heterocyclic compounds are particularly useful in:

Drug Discovery and Development: Many FDA-approved drugs contain a nitrogen heterocyclic motif. nih.gov Deuteration of these molecules can improve their metabolic profiles by slowing down enzymatic oxidation, a common metabolic pathway for such compounds. nih.gov

Metabolite Identification: The use of deuterated analogs of a drug candidate can simplify the identification of its metabolites in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Synthesis of Complex Molecules: Deuterated heterocyclic building blocks are essential for the synthesis of more complex isotopically labeled molecules for various research purposes. nih.gov

Positioning of 2,2,6,6 D4 Morpholine As a Key Isotopic Probe in Chemical Research

Established Synthetic Routes for Deuterated Morpholine Analogs

The synthesis of deuterated morpholines can be broadly categorized into two main approaches: multi-step pathways using deuterated starting materials and direct hydrogen-deuterium exchange on the morpholine ring.

Multi-Step Synthesis Pathways Utilizing Deuterated Precursors

A common and reliable method for synthesizing specifically labeled morpholines involves building the heterocyclic ring from smaller, deuterated building blocks. rsc.org This approach provides precise control over the location of the deuterium atoms. For instance, the synthesis of perdeuterated N-methyl-morpholine N-oxide (NMMO-d11) has been achieved through a multi-step sequence starting from non-labeled diglycolic acid. researchgate.net This pathway involves the synthesis of diethylene glycol-d8, which is then cyclized to form the deuterated morpholine ring. researchgate.net

The use of deuterated reagents is fundamental to these multi-step syntheses. Commercially available deuterated precursors serve as the foundation for constructing the target molecule with high isotopic purity. rsc.orgeurisotop.com

Role of Deuterated Solvents (e.g., D2O) in Synthesis

Deuterated solvents, particularly deuterium oxide (D₂O), play a crucial role in many deuteration strategies. synmr.in D₂O can act as the deuterium source in hydrogen-deuterium exchange reactions, often catalyzed by acids, bases, or metals. researchgate.netbeilstein-journals.org For example, a one-pot process using D₂O as the sole deuterium source and Raney Nickel as a catalyst has been reported for the near-complete exchange of all methylene (B1212753) hydrogens in morpholine, yielding morpholine-d8. researchgate.net This method highlights the efficiency of using a deuterated solvent as the primary labeling agent.

Beyond being a deuterium source, deuterated solvents are indispensable in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing the resulting deuterated compounds. synmr.inmdpi.com

Targeted Deuteration Strategies at Specific Ring Positions

The ability to introduce deuterium at specific positions within the morpholine ring is critical for detailed mechanistic studies and for fine-tuning the properties of morpholine-containing compounds.

Synthesis of this compound via Diglycolic Acid and Deuterated Ammonium (B1175870) Chloride

A specific and well-documented route to this compound involves the use of diglycolic acid and deuterated ammonium chloride (d4-ammonium chloride). googleapis.com The process begins with the treatment of diglycolic acid with sodium hydroxide (B78521) in deuterated water to form the corresponding diglycolate. googleapis.com This is followed by condensation with d4-ammonium chloride upon heating to yield a d5-diglycolimide intermediate. googleapis.com Subsequent reduction of this imide, for instance with in-situ generated diborane, affords the desired this compound. googleapis.com This method has been cited in the preparation of deuterated pharmaceutical derivatives. google.comgoogle.comwipo.intmolaid.com

Alternative and Comparative Syntheses of Other Deuterated Morpholine Isomers (e.g., 3,3,5,5-d4-Morpholine, Perdeuterated Morpholine)

Similar strategies can be employed to synthesize other deuterated morpholine isomers. For the synthesis of 3,3,5,5-d4-morpholine , one route starts with the treatment of disodium (B8443419) iminodiacetate (B1231623) with sodium hydroxide in D₂O, followed by esterification and reduction to yield d4-diethanolamine. googleapis.com An acid-catalyzed thermal cyclization then produces the final 3,3,5,5-d4-morpholine. googleapis.com An alternative synthesis for this isomer involves the reduction of a diester derived from diglycolic acid with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LAD) to produce deuterated 2,2'-oxydiethanol, which is then converted to the target molecule. googleapis.com

The synthesis of perdeuterated morpholine (morpholine-d8) can be achieved through H-D exchange reactions. researchgate.net As mentioned earlier, a one-pot process with Raney Nickel and D₂O allows for a near-complete deuteration of the morpholine ring. researchgate.net Commercially available 2,2,3,3,5,5,6,6-d8-morpholine can also be used as a starting material in synthetic schemes. googleapis.com

Advances in Scalable Deuteration Methodologies

The increasing demand for deuterated compounds, particularly in the pharmaceutical industry, has driven the development of scalable and efficient deuteration methods. researchgate.netnih.gov Recent advancements have focused on catalytic systems that can perform selective deuteration on a large scale.

Heterogeneous Catalysis for Efficient Deuterium Incorporation

Heterogeneous catalysis offers a practical and efficient pathway for incorporating deuterium into morpholine scaffolds. A significant advantage of this approach is the straightforward separation of the catalyst from the reaction product. acs.org

Researchers have developed a unique heterogeneous iron catalyst for the general and practical deuteration of arenes and heteroarenes using deuterium oxide (D₂O) as the deuterium source. nih.gov This method, which utilizes a biomass-derived iron catalyst under hydrogen pressure, has proven effective for the selective deuteration of various building blocks. nih.gov When applied to 4-phenylmorpholine (B1362484), a benchmark substrate, standard catalysts like palladium on carbon (Pd/C) resulted in deuterium incorporation at the alpha-position relative to the nitrogen atom within the morpholine ring. nih.govuni-rostock.de The iron-based nanoparticle catalyst is particularly noteworthy due to the low cost and abundance of iron. nih.gov

Supported iridium nanoparticles have also emerged as effective catalysts for hydrogen-deuterium exchange. chemrxiv.org These catalysts can achieve high chemo- and regioselectivity under mild conditions, offering a complementary method to existing techniques. chemrxiv.org The development of such catalysts is crucial as they can prevent common side reactions like hydrogenation and dehalogenation that are often observed with traditional heterogeneous catalysts. chemrxiv.org

Considerations for Large-Scale Preparation of Deuterated Building Blocks

The transition from laboratory-scale synthesis to large-scale production of deuterated building blocks presents several challenges, primarily centered around cost, safety, and scalability of the deuteration reagent and catalyst. nih.gov Deuterium oxide (D₂O) is considered the ideal deuterium source for large-scale transformations due to its low cost, safety, and operational convenience. nih.gov

Methodologies employing heterogeneous catalysts are particularly well-suited for industrial applications. acs.orgnih.gov For instance, the biomass-derived iron catalyst has been successfully used for kilogram-scale synthesis. In one demonstration, over 1 kilogram of 4-phenylmorpholine was deuterated with high isotopic incorporation (>95%) using the same catalyst batch, highlighting the catalyst's reusability and robustness for large-scale operations. nih.govresearchgate.net Facilities equipped for chemical deuteration often utilize hydrothermal Parr reactors of various sizes, from 50 mL for methods development to 1200 mL for the large-scale synthesis of deuterated materials, enabling production to meet industrial demands. ansto.gov.au The development of economical processes that provide high chemical and isotopic yields is a continuing need for the production of pharmaceutical agents with site-specific deuteration. google.com

Multicomponent Approaches to Morpholine Derivative Synthesis

Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds like morpholine from simple, readily available starting materials in a single synthetic operation. nu.edu.kz This approach is valued for its high atom economy, reduction of waste, and operational simplicity. nu.edu.kziau.ir

One notable MCR strategy for synthesizing morpholine derivatives is the Ugi four-component reaction (Ugi-4CR), followed by a post-Ugi transformation. nu.edu.kzacs.org A versatile de novo synthesis of the morpholine ring utilizes an Ugi-tetrazole reaction followed by an intramolecular SN2 cyclization. acs.org This approach allows for the rapid and diverse assembly of morpholines by varying the starting components, such as amines, aldehydes/ketones, and isocyanides. acs.org

Table 1: Synthesis of Morpholine Derivatives via Ugi-Cyclization Reaction This table presents the yields for a two-step synthesis involving a Ugi-tetrazole reaction followed by cyclization with NaH in CH₃CN, based on data for various isocyanides. acs.org

EntryIsocyanideUgi Product Yield (%)Cyclization Yield (%)
1tert-Butyl isocyanide9999
2Cyclohexyl isocyanide9999
3Benzyl isocyanide9599
4(4-Methoxyphenyl)methyl isocyanide9599
5Ethyl isocyanoacetate9095

Other MCR approaches include a one-pot, catalyst-free synthesis of morpholine glycoconjugates from glycosyl amino alcohol, chloroacetone, an acid, and isocyanides. researchgate.net Additionally, a green, solvent-free, one-pot MCR has been developed for synthesizing morpholine-2-thione derivatives from nitromethane, carbon disulfide, and aziridine, offering high yields and short reaction times. iau.ir Electrophilic multicomponent reactions have also been employed to create trisubstituted morpholines. researchgate.net

Stereoselective Deuteration Strategies in Morpholine Synthesis

Achieving stereoselectivity in the synthesis of deuterated molecules is a significant challenge in organic chemistry. While numerous methods exist for the stereoselective synthesis of morpholines, the direct stereoselective incorporation of deuterium is less common. nih.govnih.gov Strategies for constructing deuterated stereocenters often rely on catalytic asymmetric methods that involve either a closed-shell mechanism (deuteride or deuteron (B1233211) transfer) or an open-shell deuterium atom transfer pathway. researchgate.net

For morpholine synthesis, stereoselectivity can be introduced during the ring-forming step. For example, a copper(II)-promoted oxyamination of alkenes can produce 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov Similarly, chiral morpholine analogs have been synthesized, demonstrating control over the stereochemistry of the heterocyclic core. nih.gov

To achieve a stereoselectively deuterated morpholine, one could envision integrating deuteration into these existing stereoselective syntheses. This could be accomplished by using pre-deuterated building blocks within a known stereoselective cyclization reaction. Another potential, though more complex, strategy would be the development of a novel catalytic system capable of direct, enantioselective deuterium atom transfer to a morpholine precursor. For instance, general methods for the visible-light-mediated catalytic asymmetric radical deuteration of olefins have been developed using a chiral thiol catalyst and D₂O, a strategy that could potentially be adapted for morpholine precursors. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of morpholine derivatives, offering detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton (¹H) NMR spectroscopy is particularly effective in demonstrating the successful deuteration of the morpholine ring at specific positions. In a standard, non-deuterated morpholine molecule, the proton NMR spectrum typically displays two main signals corresponding to the methylene protons. The protons on carbons adjacent to the oxygen atom (C2 and C6) and those adjacent to the nitrogen atom (C3 and C5) have distinct chemical shifts.

For this compound, the most significant feature in its ¹H NMR spectrum is the absence of the signal corresponding to the protons at the C2 and C6 positions. google.com This disappearance confirms that these positions have been successfully substituted with deuterium atoms, as deuterium is not observed in standard ¹H NMR spectroscopy. Patents describing the synthesis of this compound derivatives specifically note that the lack of a visible signal for the protons alpha to the oxygen atom indicates a deuterium enrichment of at least 95%. google.com The spectrum is simplified to show only the signals for the protons at the C3 and C5 positions, adjacent to the nitrogen atom.

Table 1: Comparative ¹H NMR Chemical Shifts for Morpholine Protons

Position Typical Chemical Shift (δ) in Morpholine (ppm) Expected Signal in this compound
H2, H6 (O-CH₂) ~3.7 ppm Absent
H3, H5 (N-CH₂) ~2.8 ppm Present
N-H Variable Present

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR provides a map of the carbon skeleton of the molecule. For morpholine derivatives, the two sets of methylene carbons (C2/C6 and C3/C5) are chemically non-equivalent and thus produce distinct signals. chemicalbook.com In this compound, the signals for the C2 and C6 carbons would still be present, but they may show a characteristic multiplet splitting pattern due to coupling with deuterium (a spin-1 nucleus) and a slight upfield shift, known as a deuterium isotope effect. rsc.org

Table 2: Typical ¹³C NMR Chemical Shifts for Morpholine

Position Typical Chemical Shift (δ) in Morpholine (ppm)
C2, C6 ~67 ppm
C3, C5 ~46 ppm

Note: Chemical shifts are approximate and depend on the solvent and substitution.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atom within the morpholine ring. acs.orgresearchgate.net Although less sensitive than ¹H or ¹³C NMR, ¹⁵N NMR can provide crucial information about hydrogen bonding, protonation state, and complex formation involving the nitrogen atom. rsc.orgacs.org Studies on morpholine-based compounds have utilized ¹⁵N NMR to differentiate between a neutral morpholine and a protonated morpholinium cation, as the chemical shift of the nitrogen is sensitive to such changes. acs.org

Solid-State NMR (SSNMR) spectroscopy offers profound insights into the structure, packing, and dynamics of morpholine derivatives in their crystalline form. acs.org Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, SSNMR measures these interactions, providing data on internuclear distances and bond orientations.

¹H, ¹³C, and ¹⁵N SSNMR have been employed to investigate halogen and hydrogen bonding interactions in co-crystals containing morpholine. acs.orgacs.org For instance, ¹H SSNMR is a powerful tool for studying N-H···X hydrogen bonds, as the chemical shift of the NH protons is highly sensitive to the nature of the acceptor atom (X) and the bond distance. acs.org Similarly, ¹³C and ¹⁵N SSNMR can detect subtle changes in the crystal structure and are used to confirm the protonation state of the morpholine nitrogen in the solid phase. rsc.orgacs.org Dynamic processes, such as ring inversion, can also be studied using variable temperature SSNMR experiments. researchgate.net

The primary utility of isotopic substitution, such as in this compound, is the simplification of complex NMR spectra. google.com By replacing specific protons with deuterium, the corresponding signals are eliminated from the ¹H NMR spectrum. This reduction in signal overlap is invaluable for the unambiguous assignment of the remaining resonances, especially in larger and more complex molecules containing a morpholine moiety. nih.gov

This simplification allows for a more straightforward analysis of the coupling patterns and chemical shifts of the protons at the C3 and C5 positions. Furthermore, techniques such as broadband deuterium decoupling can be used to remove any residual coupling effects from the deuterium nuclei in other types of spectra, further simplifying analysis. researchgate.net The strategic placement of deuterium atoms is a powerful strategy to isolate specific spin systems within a molecule, facilitating detailed structural and conformational analysis.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups and characterize the bonding within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of morpholine is characterized by several key absorption bands. These include N-H stretching, C-H stretching, and C-O-C stretching vibrations. researchgate.netnih.gov The C-H stretching vibrations for the methylene (CH₂) groups of the morpholine ring typically appear in the 3100-2850 cm⁻¹ region. researchgate.net

In this compound, the most notable difference in the FT-IR spectrum compared to its non-deuterated counterpart is the appearance of new bands corresponding to carbon-deuterium (C-D) stretching vibrations. The C-D stretching vibrations occur at significantly lower frequencies (wavenumbers) than C-H stretches due to the heavier mass of the deuterium atom. This shift is a definitive indicator of deuteration.

Table 3: Comparison of Characteristic IR Stretching Frequencies for C-H and C-D Bonds

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected in this compound?
C-H stretch (from C2, C6) 2850 - 3100 Absent or greatly diminished
C-D stretch (from C2, C6) ~2100 - 2250 Present
C-H stretch (from C3, C5) 2850 - 3100 Present
C-O-C stretch ~1115 Present
N-H stretch ~3300 Present

Note: Frequencies are approximate and can be influenced by the molecular environment and phase.

The presence of strong C-D stretching bands and the corresponding reduction or absence of the C-H bands associated with the C2 and C6 positions provide clear and complementary evidence to NMR data for the successful and specific isotopic labeling in this compound.

Table of Compounds Mentioned

Compound Name
This compound
Morpholine

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Conformational Analysis

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing insights into their conformational states. spectroscopyonline.comsemi.ac.cn In the context of morpholine and its deuterated analogs, Raman studies, often complemented by theoretical calculations, have been instrumental in understanding their conformational equilibrium. researchgate.net

Studies on non-deuterated morpholine have shown that it primarily exists in a chair conformation. researchgate.net However, the orientation of the N-H bond can be either equatorial or axial, leading to two distinct chair conformers. researchgate.net In the pure liquid state, the equatorial chair conformer is predominant, but the contribution from the axial conformer increases in aqueous solutions. researchgate.net

Surface-Enhanced Raman Scattering (SERS) significantly amplifies the Raman signal, enabling the detection of analytes at very low concentrations and providing detailed information about molecule-surface interactions. americanpharmaceuticalreview.commdpi.com The SERS effect arises from the enhancement of the electromagnetic field at the surface of metallic nanostructures (electromagnetic mechanism) and, in some cases, from charge transfer between the analyte and the substrate (chemical mechanism). mdpi.comnih.gov For morpholine, SERS studies using silver nanoparticles have revealed that the axial chair conformer is preferentially adsorbed vertically on the nanoparticle surface through the nitrogen-silver bond. researchgate.net This selective enhancement of vibrational modes upon surface adsorption provides valuable data on the orientation and conformation of the molecule at interfaces. The use of isotopically labeled compounds like this compound in SERS can further refine these analyses by allowing for more precise vibrational assignments and quantitative measurements. rsc.org

Table 1: Key Raman and SERS Observations for Morpholine Conformational Analysis

Technique Sample State Predominant Conformer Key Findings
Raman Spectroscopy Pure Liquid Equatorial-Chair researchgate.net Both chair conformers coexist.
Raman Spectroscopy Aqueous Solution Increased Axial-Chair researchgate.net Solvent environment influences conformational equilibrium.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of deuterated compounds, offering high sensitivity and specificity for determining molecular weight, isotopic purity, and structural features.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. alevelchemistry.co.ukbioanalysis-zone.com For this compound, HRMS is the definitive method for verifying its isotopic purity. researchgate.net It can precisely quantify the extent of deuterium incorporation, ensuring that the desired level of labeling has been achieved, which is often greater than 98%. vulcanchem.com

The ability of HRMS to provide exact mass data is also leveraged in mechanistic studies. researchgate.net By tracking the incorporation and position of deuterium atoms in reaction products, researchers can elucidate reaction pathways and intermediates. mdpi.com For instance, in studies involving deuterated morpholine derivatives, HRMS can confirm the retention or exchange of deuterium, providing critical evidence for proposed reaction mechanisms. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures and tracking the fate of deuterated compounds in various processes. mdpi.com

In the synthesis of this compound derivatives, LC-MS can be employed to monitor the progress of the deuteration reaction, ensuring complete incorporation of deuterium at the target positions. google.comscispace.com Furthermore, LC-MS is a standard method in pharmacokinetic studies, where deuterated compounds like those derived from this compound serve as internal standards for the accurate quantification of their non-deuterated counterparts in biological samples. The use of subzero-temperature ultrahigh-pressure liquid chromatography (UPLC) coupled with MS can minimize deuterium back-exchange during analysis, preserving the isotopic integrity of the analytes. nih.gov

The analysis of fragmentation patterns in mass spectrometry provides valuable structural information. scienceready.com.aulibretexts.org When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments. By analyzing the mass-to-charge ratios of these fragments, the structure of the parent molecule can be deduced.

For morpholine derivatives, fragmentation typically involves cleavage of the bonds adjacent to the nitrogen and oxygen atoms. libretexts.orgscielo.br The introduction of deuterium atoms at the 2 and 6 positions of the morpholine ring in this compound leads to a predictable mass shift in the fragments containing these positions. By comparing the fragmentation patterns of the deuterated and non-deuterated analogues, the fragmentation pathways can be confirmed, and the position of the deuterium labels can be verified. scielo.br This detailed analysis is crucial for ensuring the structural integrity of the labeled compound and for interpreting data from studies where these compounds are used as tracers or internal standards. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. cardiff.ac.uk

For saturated heterocyclic compounds like morpholine, the electronic transitions observed in the UV region are typically associated with the promotion of an electron from a non-bonding orbital (n) to an anti-bonding sigma orbital (σ). researchgate.net Specifically, for morpholine, the first excited singlet state arises from the promotion of an electron from the nitrogen lone pair orbital (n) to a 3s/σ orbital centered on the N-H bond. researchgate.net

Studies on morpholine have identified two ground-state chair conformers (axial and equatorial N-H), and both share a common first excited singlet state. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to model and interpret these electronic transitions. acs.org While the introduction of deuterium in this compound is not expected to significantly alter the energies of these electronic transitions, subtle changes in the vibrational fine structure of the absorption bands may be observable due to the change in mass and vibrational frequencies. acs.orgnih.gov These subtle differences can provide further insights into the structure and dynamics of the molecule in its excited states. researchgate.netresearchgate.net

Analysis of Charge-Transfer Complexes Involving Morpholine

The formation of charge-transfer (CT) complexes, where an electron donor molecule interacts with an electron acceptor, is a key aspect of morpholine's chemistry. Morpholine, with its electron-rich nitrogen and oxygen atoms, readily acts as an n-donor. scispace.comniscpr.res.in Spectroscopic studies of these complexes provide valuable insights into the electronic structure and interaction mechanisms.

Intermolecular charge-transfer complexation between morpholine and various π-acceptors has been investigated spectrophotometrically. scispace.com Studies involving acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), 2,6-dichloroquinone-4-chloroimide (B1671506) (DCQ), and 2,6-dibromoquinone-4-chloroimide (DBQ) in chloroform (B151607) have demonstrated the formation of 1:1 stoichiometric complexes. scispace.com The interaction is characterized by the appearance of new absorption bands in the electronic spectrum, which are not present in the spectra of the individual donor or acceptor molecules.

The formation of these CT complexes is a result of the transfer of electron density from the highest occupied molecular orbital (HOMO) of the morpholine donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com In the case of morpholine, the nitrogen atom is the primary site of donation in the formation of these complexes. niscpr.res.in

The stability of these complexes, quantified by the association constant (K), and their spectroscopic properties, such as the molar extinction coefficient (ε), can be determined using methods like the modified Benesi-Hildebrand equation. scispace.com Infrared spectroscopy further elucidates the nature of the interaction. For instance, in the complex with DDQ, shifts in the vibrational frequencies of the C≡N and C=O groups of the acceptor confirm the charge transfer. scispace.com Similarly, changes in the N-H stretching frequency of morpholine can indicate its involvement in the complexation. scispace.com

While specific studies on the charge-transfer complexes of this compound are not extensively documented in the literature, the principles derived from studies on non-deuterated morpholine are directly applicable. The substitution of hydrogen with deuterium at the carbons adjacent to the nitrogen atom is not expected to significantly alter the electron-donating ability of the nitrogen atom, which is the primary factor in the formation of these charge-transfer complexes. However, subtle secondary isotope effects on the stability and vibrational spectra of the complexes may exist.

Table 1: Spectroscopic Data for Charge-Transfer Complexes of Morpholine with π-Acceptors in Chloroform

Acceptorλmax (nm)Association Constant (K) (L mol⁻¹)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
DDQ5851.2 x 10⁴2.1 x 10³
DCQ5400.8 x 10⁴1.5 x 10³
DBQ5450.7 x 10⁴1.3 x 10³
IBr4100.5 x 10⁴0.9 x 10³

This table presents data for non-deuterated morpholine as a proxy for the expected behavior of this compound. Data sourced from reference scispace.com.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, numerous crystallographic studies on morpholine derivatives provide a clear picture of the conformational preferences and packing arrangements of the morpholine ring. mdpi.comjyu.firesearchgate.net

The morpholine ring typically adopts a chair conformation in the solid state. researchgate.netrsc.orgrsc.org This is the most stable conformation, minimizing steric strain. In substituted morpholine derivatives, the substituents can occupy either axial or equatorial positions, and the preference is often dictated by steric and electronic factors. For instance, in 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one, the morpholine fragment adopts a chair conformation. researchgate.net

Microwave spectroscopy studies on morpholine and N-deuteromorpholine in the gas phase also confirm that the chair conformer with an equatorial imino group is the most stable. cdnsciencepub.com

The crystal packing of morpholine derivatives is often governed by hydrogen bonding and other weak intermolecular interactions. In structures containing an N-H group, this group frequently acts as a hydrogen bond donor. For example, in 1-morpholino-3-morpholinium bromide propane, the protonated nitrogen forms hydrogen bonds. mdpi.comjyu.fi The ether oxygen of the morpholine ring can also act as a hydrogen bond acceptor. mdpi.comjyu.fi Hirshfeld surface analysis of 1,2-dimorpholinoethane (B162056) reveals that the packing is dominated by O···H (16.8%) and H···H (79.0%) contacts. mdpi.comjyu.fi

Table 2: Crystallographic Data for a Representative Morpholine Derivative (1,2-dimorpholinoethane)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.0430(3)
b (Å)8.0805(3)
c (Å)11.1700(4)
β (°)97.475(2)
Volume (ų)540.80(4)
Z2
Temperature (K)170(2)

Data for 1,2-dimorpholinoethane, a related compound, illustrates typical crystallographic parameters for a molecule containing the morpholine moiety. Data sourced from references mdpi.comjyu.fi.

Computational and Theoretical Studies on 2,2,6,6 D4 Morpholine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular properties of 2,2,6,6-d4-morpholine, a deuterated isotopologue of morpholine (B109124). These computational methods are instrumental in understanding its geometry, vibrational behavior, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and vibrational frequencies of molecules like this compound. researchgate.netcaltech.edu Geometry optimization using DFT, for instance at the B3LYP/6-311++G** level of theory, helps in identifying the most stable three-dimensional arrangement of atoms in the molecule. nih.gov For morpholine and its derivatives, DFT calculations have been employed to optimize geometries and confirm them as stable structures by ensuring no imaginary frequencies are present in the vibrational analysis. researchgate.net

The prediction of vibrational spectra is a key application of DFT. acs.org Calculated infrared (IR) spectra, based on optimized geometries, can be compared with experimental data to validate the computational model. acs.orgrsc.org For the parent compound, morpholine, DFT calculations at the ωB97X-D/cc-pVTZ level have been used to simulate IR spectra, which show good agreement with observed gas-phase spectra, particularly in the C-H and N-H stretching regions. rsc.org Similar accuracy is expected for its deuterated analogue, this compound, where the primary difference in the vibrational spectra would be the shifts in frequencies associated with the C-D bonds.

Table 1: Comparison of Observed and Calculated IR Spectra for Morpholine Monomer

Vibrational Mode Observed Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (ωB97X-D/cc-pVTZ, scaled)
C–H Stretching~2820, 2848, 2907, 2939, 2954Corresponding bands predicted by DFT calculations. rsc.org
N–H Stretching-Predicted by DFT calculations. rsc.org

This table is illustrative and based on data for the non-deuterated morpholine. Similar calculations for this compound would show shifts in C-H stretching frequencies due to the deuterium (B1214612) substitution.

For a more refined analysis of the electronic structure, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. theses.cznih.gov These methods provide a more accurate description of electron correlation compared to standard DFT functionals. rsc.org

MP2 is often used for geometry optimization and can yield more reliable correlation energies than DFT. rsc.org For instance, geometry optimizations of morpholine have been performed using MP2 with the 6-311++G(d,p) basis set. rsc.org CCSD(T) is considered the "gold standard" for calculating accurate energies and is often used to benchmark other methods. nih.govarxiv.org While computationally expensive, CCSD(T) calculations provide highly accurate electronic energies, which are crucial for understanding reaction mechanisms and conformational stabilities. nih.govmdpi.com The application of these methods to this compound would provide a detailed and accurate picture of its electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic excitation properties. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, represents the lowest energy electronic excitation possible for the molecule and influences its ability to absorb light. ossila.comschrodinger.com

Calculations of HOMO and LUMO energies are typically performed using DFT methods. ajchem-a.comresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ossila.comajchem-a.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. lupinepublishers.com For morpholine derivatives, these calculations help in understanding charge transfer within the molecule. researchgate.net

Table 2: Illustrative HOMO-LUMO Data for a Morpholinium-based Ionic Liquid

Parameter Value (eV)
HOMO Energy-8.2785
LUMO Energy0.1616
HOMO-LUMO Gap (ΔE)8.4401
Ionization Potential (I)8.2785
Electron Affinity (A)-0.1616

This data is for a related morpholinium compound and serves as an example of the types of values obtained from such calculations. ajchem-a.com

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For molecules containing heteroatoms like nitrogen and oxygen, as in this compound, the MEP map typically shows negative potential localized around these atoms, indicating their role as potential sites for hydrogen bonding and electrophilic interaction. researchgate.net The hydrogen atoms, in turn, generally exhibit positive potential. researchgate.net DFT calculations are commonly used to generate MEP surfaces, providing a visual guide to the molecule's reactive sites. researchgate.net

Conformational Analysis and Energetic Landscapes

The flexibility of the six-membered ring in this compound allows it to adopt several conformations, with the chair and boat forms being the most significant. Theoretical studies are crucial for understanding the relative stabilities and interconversion pathways of these conformers.

Theoretical investigations have consistently shown that the chair conformation is the most stable for morpholine and its derivatives. acs.orgrsc.org Specifically, the chair conformer with the imino group in an equatorial position is favored. cdnsciencepub.com This preference is attributed to lower steric and torsional strain compared to other conformations. slideshare.net

While the chair form is the global minimum, other conformations like the skew-boat exist at higher energies. nih.govslideshare.net The energy difference between the chair and boat forms for morpholine is considerable, making the boat form less populated at room temperature. acs.org Computational methods like DFT and MP2 are used to calculate the relative energies of these conformers. nih.govrsc.org For D-glucopyranose, a related six-membered ring system, calculations at the B3LYP/6-311++G** level found stable boat and skew-boat conformers with energies ranging from approximately 4-15 kcal/mol above the most stable chair conformation. nih.gov Similar energetic landscapes are expected for this compound, where the deuteration is unlikely to significantly alter the relative conformational energies.

Table 3: Relative Energies of Cyclohexane (B81311) Conformers

Conformation Relative Energy (kJ/mol)
Chair0
Twist-Boat23.02
Boat29.716
Half-Chair46.04

This table for cyclohexane illustrates the typical energy differences between conformations of a six-membered ring. slideshare.net The boat conformation has a higher energy content due to steric strain from flagpole hydrogens and torsional strain. youtube.com

Impact of Deuteration on Conformational Preferences

The three-dimensional structure of the morpholine ring is not static but exists in a dynamic equilibrium between different conformations, primarily the chair and skew-boat forms. rsc.org Of these, the chair conformation is generally the most stable. Within the chair conformation, the hydrogen atom on the nitrogen can occupy either an equatorial or an axial position, leading to two distinct conformers: Chair-Equatorial (Chair-Eq) and Chair-Axial (Chair-Ax). researchgate.netacs.org

Theoretical calculations and spectroscopic studies have shown that the Chair-Eq conformer is more stable than the Chair-Ax conformer. rsc.orgacs.org The energy difference between these two conformers has been precisely determined using advanced techniques like infrared resonant vacuum ultraviolet photoionization mass spectroscopy. acs.org

Deuteration, as in this compound, influences this conformational equilibrium. The substitution of hydrogen with deuterium, a heavier isotope, alters the vibrational zero-point energy of the C-D bonds compared to C-H bonds. This subtle change can shift the energetic balance between conformers. While specific computational studies on this compound are not widely documented, principles from studies on N-deuterated morpholine can be applied. rsc.orgresearchgate.net The deuteration at the C2 and C6 positions, adjacent to the oxygen and nitrogen atoms, would be expected to have a measurable effect on the stability of the chair conformers. Theoretical methods like Density Functional Theory (DFT) are used to calculate the force fields and vibrational frequencies for such deuterated species to predict the most stable conformation. researchgate.net

Table 1: Conformational Properties of Morpholine

Property Chair-Equatorial (Chair-Eq) Chair-Axial (Chair-Ax) Computational Method Reference
Relative Stability More Stable Less Stable VUV-MATI Spectroscopy, DFT acs.org
Adiabatic Ionization Energy 65 442 ± 4 cm⁻¹ 65 333 ± 4 cm⁻¹ VUV-MATI Spectroscopy acs.org
Conformational Energy Difference - 109 ± 4 cm⁻¹ VUV-MATI Spectroscopy acs.org
Coexistence in Gas Phase Yes Yes IR Spectroscopy, DFT rsc.org

Mechanistic Computational Modeling

Computational modeling is instrumental in simulating reaction pathways and understanding the mechanisms of chemical transformations, such as hydrolysis and oxidation, at a molecular level.

Table 2: Computationally Identified Vulnerable Bonds in Morpholine Derivatives During Hydrolysis

Vulnerable Bond Description of Cleavage Computational Method Reference
C-N Bond Nucleophilic attack by water following protonation of the nitrogen atom. DFT nii.ac.jp
C-O Bond Nucleophilic attack by water following protonation of the oxygen atom. DFT acs.org

The oxidative degradation of the morpholine ring is a critical pathway in both chemical synthesis and drug metabolism. Computational studies help elucidate the complex mechanisms involved. The metabolic fate of many morpholine-containing drugs involves oxidation by cytochrome P450 enzymes, such as CYP3A4. sci-hub.se This process can lead to the formation of a morpholine lactone or lactam, followed by a ring-opening to yield more polar metabolites. sci-hub.se

Furthermore, chemical methods for oxidative ring-opening have been developed and studied computationally. One such method involves visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bonds in morpholine derivatives, using oxygen as the final oxidant. google.com This reaction proceeds under mild conditions and avoids the use of harsh transition metals. google.com Computational modeling of these pathways clarifies the role of the photocatalyst, the generation of radical intermediates, and the sequence of bond-breaking and bond-forming events that lead to the final ring-opened products. google.comnih.gov

Table 3: Simulated Oxidative Ring-Opening Pathways for Morpholine Derivatives

Pathway Proposed Mechanism Key Intermediates Computational Approach Reference
Enzymatic Oxidation Cytochrome P450-mediated oxidation at carbon adjacent to nitrogen or oxygen. Morpholine lactone, morpholine lactam. Not Specified sci-hub.senih.gov
Photocatalytic Oxidation Visible light-induced C(sp³)–C(sp³) bond cleavage. Radical cations, peroxy intermediates. Not Specified google.com

Computational Prediction of Molecular Interactions

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacological and pharmacokinetic properties. sci-hub.senih.gov Computational tools are essential for predicting and analyzing how this scaffold interacts with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For morpholine-containing compounds, docking studies reveal how the ring contributes to binding affinity and selectivity. sci-hub.sejapsonline.com The oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the protein's active site. nih.govacs.org The carbon framework of the ring can participate in hydrophobic and van der Waals interactions with nonpolar residues. frontiersin.orgnih.gov These studies are vital for generating hypotheses about ligand-target binding and guiding the design of more potent and selective drug candidates. nih.gov For instance, docking studies have elucidated the binding modes of morpholine derivatives with targets such as carbonic anhydrase-II, topoisomerase I (Top1), and aldehyde dehydrogenase 2 (ALDH2). japsonline.comnih.govmdpi.com

Table 4: Summary of Molecular Docking Studies on Morpholine-Containing Ligands

Target Protein Ligand Type Key Interactions Involving Morpholine Interacting Residues (Example) Reference
Carbonic Anhydrase-II (CA-II) Morpholine derived thiazole Hydrogen bonding via oxygen atom, hydrophobic interactions. Trp5, Thr199 nih.gov
Topoisomerase I (Top1) N-caffeoylmorpholine Hydrogen bonds, pi-pi stacking, pi-alkyl stacking. Not specified for morpholine moiety japsonline.com
Aldehyde Dehydrogenase 2 (ALDH2) N-benzylaniline-based activator Binds to a polar pocket on the protein surface. Asp123 mdpi.com
PI3K Kinase Morpholino-pyrimidine Hydrogen bonding via oxygen atom to the hinge region. Val882 acs.org
BACE-1 Peptidomimetics Interaction with polar and apolar residues. Asp228 nih.gov

The physicochemical properties of the morpholine ring give it a balanced hydrophilic-lipophilic character, which is highly advantageous in drug design. sci-hub.se Computational analysis helps to dissect and quantify these interactions.

Hydrophilic Interactions: The primary source of hydrophilicity is the ring's oxygen atom. It is a potent hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors on a protein target or with water molecules, which can enhance aqueous solubility. acs.orgfrontiersin.org The nitrogen atom, depending on its substitution and the local pH, can also be protonated and act as a hydrogen bond donor.

Table 5: Analysis of Interactions Mediated by the Morpholine Moiety

Interaction Type Mediating Feature of Morpholine Description Computational Analysis Method Reference
Hydrophilic Ring Oxygen Atom Acts as a hydrogen bond acceptor with protein residues or water. Molecular Docking, Molecular Dynamics nih.govacs.org
Lipophilic/Hydrophobic Methylene (B1212753) (-CH2-) Groups Engages in van der Waals and hydrophobic contacts with nonpolar residues. Molecular Docking, QSAR sci-hub.sefrontiersin.orgnih.gov

Applications of 2,2,6,6 D4 Morpholine in Advanced Chemical and Mechanistic Research

Isotopic Labeling for Reaction Mechanism Elucidation

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) (D) is a powerful and widely used technique in chemistry to unravel the intricate details of reaction mechanisms. The compound 2,2,6,6-d4-Morpholine, with its four deuterium atoms positioned on the carbon atoms adjacent to the nitrogen, is an ideal tool for such investigations. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving its cleavage. This difference forms the basis for several mechanistic probes.

Kinetic Isotope Effect (KIE) Studies on C-H/C-D Bond Cleavage

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. nih.gov By comparing the reaction rate of a substrate containing a C-H bond (kH) with that of its deuterated counterpart (kD), a KIE value (kH/kD) can be determined. A primary KIE greater than 1 (typically in the range of 2-8 for deuterium) is strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. researchgate.netnih.gov

In the context of this compound, this compound would be used to probe reactions where the morpholine (B109124) moiety undergoes oxidation or C-H activation at the 2- or 6-positions. For instance, in a metal-catalyzed oxidation reaction, if the rate-determining step involves the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen, a significant primary KIE would be expected. The observation of a large KIE would support a mechanism where C-H bond cleavage is the slowest step, providing crucial insight into the catalytic cycle. nih.gov Conversely, a KIE value close to 1 would suggest that C-H bond breaking occurs in a fast step before or after the rate-determining step. nih.gov

Table 1: Illustrative Data for a Hypothetical KIE Study on the Oxidation of Morpholine

ReactantInitial Rate (M/s)Rate Constant (k)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
Morpholine1.5 x 10⁻⁴kH = 0.015\multirow{2}{*}{6.8}C-H bond cleavage is likely the rate-determining step.
This compound2.2 x 10⁻⁵kD = 0.0022

This table is illustrative and does not represent actual experimental data.

Tracing of Chemical Reaction Pathways and Atom Scrambling

Isotopic labels serve as inert "tags" that allow chemists to follow the journey of atoms or molecular fragments through a complex reaction sequence. Using this compound as a starting material, the fate of the morpholine ring can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

For example, in a multi-step synthesis where a morpholine-containing molecule is assembled, deuteration helps confirm that the morpholine scaffold remains intact and does not undergo unexpected rearrangements or ring-opening. If the final product contains a morpholine ring with a mass increase of four units compared to the unlabeled analogue, it confirms the direct incorporation of the original this compound scaffold. This technique is invaluable for verifying proposed reaction pathways and ruling out alternative mechanisms that might involve fragmentation and recombination.

Investigation of Catalytic Processes with Deuterated Substrates

In catalysis research, understanding how a substrate interacts with a catalyst's active site is paramount. Using this compound as a substrate can provide detailed information about the C-H activation step in catalytic cycles. For instance, in reactions involving dehydrogenation or oxidation catalyzed by transition metals, the use of a deuterated substrate helps to determine the reversibility of the C-H (or C-D) bond cleavage step. chemrxiv.org If the C-D bond is broken but the resulting intermediate can revert to the starting material, deuterium may be exchanged with protons from the solvent, leading to H/D scrambling in the recovered starting material. Observing such scrambling provides powerful evidence for a reversible C-H activation step, a key mechanistic detail that can be difficult to probe by other means.

Role in Understanding Molecular Recognition and Ligand Design in Chemical Biology

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including good water solubility and metabolic stability. researchgate.net It often serves as a key structural element in ligands designed to interact with biological targets like G-protein coupled receptors (GPCRs) and enzymes. researchgate.netsemanticscholar.org

Deuterated Morpholine as a Structural Scaffold in Receptor Ligand Research

The morpholine moiety is frequently incorporated into the structure of ligands that target a wide array of receptors, including dopamine (B1211576) and adenosine (B11128) receptors. uspto.govnih.gov Its chair conformation allows for the precise spatial orientation of substituent groups, which is critical for effective binding to the pocket of a receptor. nih.gov In the synthesis of novel drug candidates, a deuterated version like this compound can be used as a building block. The resulting deuterated ligand will be, for all practical purposes, structurally identical to its non-deuterated counterpart, allowing researchers to study other effects of deuteration without altering the fundamental binding pose (pharmacophore). This is particularly useful in the development of ligands for complex targets like GPCRs, where precise geometry is essential for affinity and selectivity. researchgate.netnih.gov

Studies on the Modulation of Molecular Interactions by Deuterium Substitution

While structurally very similar, the substitution of hydrogen with deuterium can subtly influence a molecule's properties, which can, in turn, affect its interaction with a biological target. The primary application of this principle in drug design is to alter the molecule's pharmacokinetic profile. nih.govresearchgate.net C-D bonds are more resistant to enzymatic cleavage than C-H bonds, particularly by cytochrome P450 enzymes, which are responsible for much of drug metabolism. nih.gov

By synthesizing a ligand with this compound, medicinal chemists can probe whether the carbons adjacent to the nitrogen are sites of metabolic vulnerability. If the deuterated compound shows a longer half-life or improved bioavailability compared to its non-deuterated version, it indicates that metabolism at these positions is a significant clearance pathway. researchgate.netckisotopes.com This "metabolic switching" can lead to more stable drugs that require less frequent dosing. nih.gov Although less common, deuterium substitution can also have minor effects on non-covalent interactions like hydrogen bonding and van der Waals forces, which could potentially lead to small but measurable changes in binding affinity or selectivity for a receptor. researchgate.net

Table 2: Illustrative Data for a Hypothetical Study on the Effect of Deuteration on Ligand Properties

CompoundReceptor Binding Affinity (Ki, nM)Metabolic Half-life (t½, min)Potential Interpretation
Ligand-Morpholine10.530Baseline activity and metabolism.
Ligand-(this compound)10.295No significant change in binding affinity; metabolic stability is significantly increased, suggesting C-H bonds at positions 2 and 6 are sites of metabolism.

This table is illustrative and does not represent actual experimental data.

Probing Structure-Activity Relationships and Pharmacophore Identification

This approach leverages the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. nih.gov Since many metabolic transformations, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as the rate-limiting step, the presence of a C-D bond at that site can significantly slow down the rate of metabolism. nih.govnih.gov

The positions adjacent to the ring heteroatoms (oxygen and nitrogen) in morpholine are often susceptible to metabolic oxidation. By creating an analog of a morpholine-containing drug using this compound, chemists can block or retard metabolism at these specific sites. researchgate.net Comparing the biological activity, potency, and pharmacokinetic profile of the deuterated analog against its non-deuterated parent compound provides critical insights:

Identifying Metabolic Soft Spots: If the deuterated analog shows significantly improved metabolic stability and a longer half-life, it confirms that the 2 and/or 6 positions of the morpholine ring are primary sites of metabolism ("metabolic soft spots"). ckisotopes.commdpi.com

Decoupling Potency and Metabolism: This technique allows researchers to understand if a molecule's inherent potency is masked by rapid metabolic inactivation. An increase in observed activity with the deuterated version can reveal the true potential of the pharmacophore.

This detailed understanding helps in the rational design of next-generation drugs with improved properties, validating the essential features of the pharmacophore while optimizing its metabolic liabilities.

Utilization in Quantitative Analytical Methodologies

Development of Deuterated Internal Standards for Mass Spectrometry-Based Assays

In the field of quantitative analysis, particularly in bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving accuracy and precision. This compound is a crucial synthon for the preparation of such internal standards for a wide array of pharmaceuticals.

An ideal internal standard (IS) should have physicochemical properties nearly identical to the analyte of interest, but with a distinct mass. A deuterated version of the analyte is considered the best choice because it co-elutes chromatographically with the analyte and exhibits similar ionization efficiency and extraction recovery. However, its higher mass allows it to be distinguished by the mass spectrometer.

The use of this compound to synthesize a deuterated IS provides several advantages:

Co-elution: The deuterated IS and the non-deuterated analyte experience identical conditions during sample preparation, injection, and chromatographic separation, effectively compensating for variations in extraction efficiency or injection volume.

Correction for Matrix Effects: Biological samples like plasma or urine are complex matrices that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Since the deuterated IS is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, ensuring reliable results.

Increased Robustness: The use of a stable isotope-labeled IS makes the analytical method more robust and less susceptible to day-to-day variations in instrument performance.

Many morpholine-containing drugs utilize this strategy for their quantitative assays. For instance, deuterated versions of the antibiotic Linezolid and the anticancer drug Gefitinib , which would be synthesized using deuterated morpholine precursors, are commonly employed as internal standards for their respective bioanalytical methods. doi.orgnih.govnih.gov

DrugTherapeutic ClassInternal Standard Used in AssaysRationale
LinezolidAntibioticLinezolid-d3 or other deuterated formsEnsures accurate quantification in patient plasma for therapeutic drug monitoring. semanticscholar.orgnih.gov
GefitinibAnticancer (TKI)Gefitinib-d6Allows precise measurement of the drug and its metabolites in pharmacokinetic studies. nih.gov

Probing Isotopic Effects on Spectroscopic Signatures

Deuterium-Induced Shifts in Vibrational Spectra

The substitution of hydrogen with deuterium atoms induces predictable and significant shifts in the vibrational spectra (e.g., Infrared and Raman) of a molecule. This phenomenon is a direct consequence of the increased mass of the deuterium nucleus. According to the harmonic oscillator model in spectroscopy, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

For this compound, the most pronounced changes in its vibrational spectrum, compared to non-deuterated morpholine, are observed in the C-H stretching region. The typical C-H stretching vibrations in the morpholine ring occur in the range of 2800–3000 cm⁻¹. nih.gov Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are shifted to a significantly lower frequency, typically appearing in the 2100–2200 cm⁻¹ range.

This isotopic shift provides a clear and unambiguous spectral window to observe the deuterated positions. These shifts are invaluable for:

Confirming Deuteration: Verifying the successful and site-specific incorporation of deuterium into the morpholine ring.

Conformational Studies: Analyzing the subtle changes in the vibrational modes of the rest of the molecule to understand how deuteration might influence the conformational equilibrium (e.g., the chair conformation) of the morpholine ring. acs.orgscielo.org.mx

Following Chemical Reactions: Monitoring reactions involving the morpholine ring by observing the disappearance of C-H bands and the appearance of C-D bands, or vice versa.

Vibrational ModeTypical Frequency Range (C-H)Expected Frequency Range (C-D)Isotopic Shift (Approximate Ratio νH/νD)
Symmetric CH₂/CD₂ Stretch~2850 cm⁻¹~2120 cm⁻¹~1.34
Asymmetric CH₂/CD₂ Stretch~2950 cm⁻¹~2200 cm⁻¹~1.34
CH₂/CD₂ Bending (Scissoring)~1465 cm⁻¹~1080 cm⁻¹~1.36

H/D Exchange Studies for Probing Protein Conformation and Dynamics

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein conformation, dynamics, and interactions. nih.gov The method relies on monitoring the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a deuterated solvent, typically D₂O. The rate of exchange is highly dependent on the protein's structure; hydrogens in flexible, solvent-exposed regions exchange quickly, while those involved in stable hydrogen bonds (like in α-helices and β-sheets) or buried within the protein core exchange much more slowly. nih.gov

While the deuterium atoms in this compound are covalently bound to carbon and are non-exchangeable, molecules containing this deuterated moiety are highly relevant to HDX-MS studies as ligands. By performing differential HDX-MS experiments, researchers can precisely map the effects of ligand binding on a target protein's structure and dynamics. nih.govresearchgate.net

The experimental workflow involves comparing the deuterium uptake of the protein under two conditions:

Apo (unbound) state: The protein alone is incubated in D₂O.

Holo (bound) state: The protein is pre-incubated with a ligand containing the this compound group and then exposed to D₂O.

By comparing the resulting deuterium uptake maps, researchers can identify regions of the protein that are protected from exchange upon ligand binding. hubspot.net A significant reduction in deuterium uptake in a specific region of the protein is strong evidence that this area is either the direct binding site of the ligand or undergoes a conformational change to a more ordered, less dynamic state as a result of binding. biophysics-reports.org This allows for the precise mapping of ligand binding sites and the characterization of allosteric effects, where binding at one site induces conformational changes at distant locations on the protein. gersteinlab.org

Future Directions and Emerging Research Areas for 2,2,6,6 D4 Morpholine

Development of Novel and More Efficient Stereoselective Deuteration Methods

The synthesis of specifically deuterated compounds like 2,2,6,6-d4-Morpholine often relies on processes that can be expensive and challenging to control with high isotopic and chemical yields. google.com A significant future direction lies in the development of more efficient, scalable, and stereoselective deuteration techniques.

Current research has demonstrated promising methods for deuterating heterocyclic compounds. For instance, a nanostructured iron catalyst has been shown to effectively deuterate (hetero)arenes, including 4-phenylmorpholine (B1362484), using inexpensive deuterium (B1214612) oxide (D₂O) as the deuterium source. nih.gov This approach is notable for its scalability, having been used to produce deuterated products on a kilogram scale. nih.gov Another innovative strategy involves the chemoselective transfer deuteration of complex quinolines, which combines the reduction of nitrogen-containing rings and the incorporation of deuterium in a single step. rsc.org This method simplifies synthesis pathways and can enhance drug-like properties such as metabolic stability. rsc.org

Future research will likely focus on catalysts and reagents that can introduce deuterium into the morpholine (B109124) ring with high stereoselectivity, allowing for the synthesis of chiral deuterated morpholine derivatives. Methods like copper-promoted alkene oxyamination, which can create substituted morpholines with high diastereoselectivity, could be adapted using deuterated precursors to achieve this goal. nih.gov The development of such methods is crucial for creating precisely labeled compounds for mechanistic studies and for synthesizing deuterated pharmaceuticals where stereochemistry is critical for biological activity.

Table 1: Comparison of Emerging Deuteration Methodologies

Method Catalyst/Reagent Deuterium Source Key Advantages Relevant Molecules
Catalytic H/D Exchange Nanostructured Iron D₂O Scalable, uses inexpensive D-source, robust (Hetero)arenes, 4-phenylmorpholine nih.gov
Transfer Deuteration Hantzsch Ester / HOTf D₂O Combines reduction and deuteration, simplifies synthesis Complex Quinolines rsc.org
Stereoselective Synthesis Copper(II) 2-ethylhexanoate Deuterated Precursors High diastereoselectivity, synthesis of chiral morpholines 2-aminomethyl morpholines nih.gov

Advanced Applications of Deuterated Morpholine in Multi-Dimensional NMR Spectroscopy

Deuterium labeling is an invaluable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and probing molecular structure and dynamics. musechem.com In ¹H NMR, the substitution of protons with deuterium atoms, which are NMR-inactive at proton frequencies, leads to a significant reduction in signal overlap. This simplification is particularly advantageous in multi-dimensional NMR experiments (e.g., COSY, HSQC, NOESY), where it can facilitate the unambiguous assignment of signals and the determination of complex molecular structures.

An emerging area of research involves leveraging the secondary deuterium isotope effect in NMR studies. It has been observed that the presence of deuterium can subtly alter the electronic environment of a molecule, leading to measurable changes in the chemical shifts of nearby nuclei. For example, secondary deuterium isotope effects have been noted for nitrogen- and oxygen-containing compounds in the presence of lanthanide NMR shift reagents, where the deuterated analogs exhibited larger spectral shifts than their protonated counterparts. researchgate.net This phenomenon can be exploited to gain more detailed information about molecular conformation and binding interactions. Future applications of this compound in multi-dimensional NMR could involve its use as a structural probe in complex biological systems or as a component in studies of reaction mechanisms where it can help to elucidate the stereochemical course of a reaction.

Interdisciplinary Approaches Combining Synthetic, Spectroscopic, and Computational Techniques

The synergy between synthetic chemistry, spectroscopy, and computational modeling is becoming increasingly critical for advancing molecular science. This interdisciplinary approach is particularly well-suited to the study of deuterated compounds like this compound.

Recent studies on non-deuterated morpholine derivatives have successfully employed this combined strategy. For example, the structural and vibrational properties of 4-(benzenesulfonyl)-morpholine were investigated using a combination of multinuclear NMR, IR, and Raman spectroscopy, with the experimental data being supported and interpreted through Density Functional Theory (DFT) calculations. researchgate.net Similarly, in the field of drug discovery, the development of morpholine-substituted compounds as potential enzyme inhibitors often involves a workflow that includes chemical synthesis, biological assays for activity, and computational tools like molecular docking and molecular dynamics simulations to understand binding modes and protein-ligand interactions. mdpi.comnih.gov

Future research on this compound will increasingly adopt this integrated model. Synthetic chemists will focus on creating novel deuterated structures, which will then be analyzed using advanced spectroscopic techniques like multi-dimensional NMR. The resulting data will provide benchmarks for computational chemists to refine theoretical models. These validated models can, in turn, predict the properties of new deuterated targets and guide future synthetic efforts, creating a powerful feedback loop for discovery and optimization.

Exploration of Deuterated Morpholine in Materials Science and Optoelectronic Device Research

One of the most promising and rapidly developing research areas for deuterated compounds is in materials science, particularly in the fabrication of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). ukisotope.comeurisotop.com The operational lifetime of OLEDs is often limited by the degradation of the organic materials, a process accelerated by the heat generated during operation. isotope.com

Research has shown that selectively replacing C-H bonds with the stronger C-D bonds in the organic molecules used in OLEDs can dramatically enhance device stability and longevity. mdpi.com This "kinetic isotope effect" makes the deuterated molecules more resistant to thermal and oxidative degradation. ukisotope.com The incorporation of deuterated materials has been reported to increase the lifetime of OLED devices by a factor of five to twenty without negatively impacting other performance metrics. isotope.comukisotope.com This is especially critical for the blue light-emitting components, which tend to degrade more rapidly. isotope.com

While much of the research has focused on deuterated arylamines and other emitting molecules, the morpholine moiety is a common structural feature in many organic functional materials. mdpi.commdpi.com Therefore, exploring the use of this compound as a building block for new, more stable host materials, charge-transport materials, or emissive molecules for OLEDs represents a significant future research direction. Furthermore, the distinct neutron scattering properties of deuterium make these materials valuable for analysis using neutron reflectometry, a technique used to study the morphology, diffusion, and interfacial behavior in the thin organic films that constitute these devices. ukisotope.commdpi.com

Table 2: Impact of Deuteration on OLED Device Properties

Property Effect of Deuteration Underlying Principle Reference
Device Lifetime Increased by 5 to 20 times Kinetic Isotope Effect (KIE); stronger C-D bonds resist degradation from heat and oxidation. isotope.comukisotope.com
Light-Emitting Efficiency Enhanced Reduced non-radiative decay pathways due to stronger C-D bonds. mdpi.com
High-Voltage Stability Increased Greater molecular stability under electrical stress. mdpi.com
Material Analysis Enables Neutron Reflectometry Difference in neutron scattering length between H and D allows for precise layer analysis. ukisotope.commdpi.com

Q & A

Q. What electrochemical synthesis methods are effective for producing 2,2,6,6-tetrasubstituted morpholines?

A decarboxylative intramolecular etherification method using electrochemical conditions enables efficient synthesis of 2,2,6,6-tetrasubstituted morpholines. This approach avoids harsh reagents, operates under mild conditions, and scales effectively. Key parameters include controlled current density and electrolyte selection to stabilize intermediates. Yields exceeding 80% have been reported for derivatives with sterically demanding substituents .

Q. What safety protocols are critical when handling morpholine derivatives in laboratory settings?

Morpholine derivatives require strict ventilation, personal protective equipment (PPE) including nitrile gloves, and spill containment measures. The World Health Organization (WHO) recommends monitoring airborne concentrations (≤20 ppm) and immediate decontamination of exposed skin using water and mild detergent. Emergency protocols should address respiratory irritation and ocular exposure .

Q. Which analytical techniques are recommended for characterizing deuterated morpholine derivatives like 2,2,6,6-d4-Morpholine?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR and ¹³C-NMR, is essential for confirming deuterium incorporation and substitution patterns. Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate structural integrity. For purity assessment, gas chromatography (GC) with flame ionization detection is preferred .

Advanced Research Questions

Q. How can reaction parameters be optimized to maximize yields of this compound in scalable syntheses?

A study on morpholine stoichiometry found that a 10:1 molar ratio of morpholine to dichloroethyl ether maximizes yield (≥90%) by ensuring complete nucleophilic substitution. Excess morpholine (>300 g in pilot-scale reactions) provides no further benefit. Temperature control (80–90°C) and slow reagent addition (0.4 mL/min) minimize side reactions .

Q. What methodologies resolve contradictions in carcinogenicity assessments of morpholine derivatives?

The International Agency for Research on Cancer (IARC) classifies morpholine as Group 3 ("not classifiable as carcinogenic to humans") due to inadequate evidence in animal models and absent human data. Researchers should contextualize discrepancies by evaluating exposure routes (e.g., inhalation vs. dermal) and metabolite profiling, particularly nitrosamine formation under acidic conditions .

Q. How do morpholine derivatives perform as corrosion inhibitors in amine-rich industrial environments?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization tests reveal that morpholine forms stable passivation layers on steel alloys. In comparative studies, Stellite 6 alloy exhibited 40% lower corrosion rates than 17-4PH stainless steel in morpholine-containing systems, attributed to chromium oxide layer reinforcement. Post-test SEM analysis is critical for assessing pit formation .

Q. What role do 2,2,6,6-tetrasubstituted morpholines play in UV stabilizers, and how are their photostability mechanisms validated?

Derivatives like UV-3346 incorporate morpholine and tetramethylpiperidine groups to quench free radicals and absorb UV light. Accelerated weathering tests (e.g., Xenon arc exposure) coupled with FTIR analysis of carbonyl group formation quantify degradation resistance. Synergistic effects with hindered amine light stabilizers (HALS) enhance longevity in polymer matrices .

Q. How can computational models improve the design of acetylene-functionalized morpholine derivatives for bioactive applications?

Density functional theory (DFT) calculations predict regioselectivity in propargylation reactions, guiding synthetic routes. For example, acetylene-morpholine hybrids show enhanced binding to kinase targets (e.g., PI3Kα) in molecular docking studies. Experimental validation via in vitro assays (IC₅₀ measurements) and X-ray crystallography is necessary to confirm predicted activity .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing experimental data in morpholine derivative studies?

Response surface methodology (RSM) with central composite designs optimizes multi-variable systems (e.g., reaction temperature, stoichiometry). Analysis of variance (ANOVA) identifies significant factors, while residual plots diagnose model adequacy. For corrosion studies, Weibull distribution models effectively predict failure times under accelerated stress conditions .

Q. How should researchers address gaps in environmental toxicity data for deuterated morpholines?

Tiered testing per OECD guidelines is advised: (1) Acute aquatic toxicity assays (Daphnia magna LC₅₀), (2) Biodegradation studies (OECD 301F), and (3) Long-term bioaccumulation modeling using logP values. Deuterated analogs may exhibit altered pharmacokinetics, necessitating isotope-specific toxicity profiling .

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